2-hydroxy-N'-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-N'-propan-2-ylbenzohydrazide
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Overview
Description
2-hydroxy-N’-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-N’-propan-2-ylbenzohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzohydrazide core linked to a pyrazole ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-N’-propan-2-ylbenzohydrazide typically involves the condensation of 2-hydroxybenzohydrazide with an appropriate pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N’-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-N’-propan-2-ylbenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzohydrazide derivatives.
Scientific Research Applications
2-hydroxy-N’-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-N’-propan-2-ylbenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-N’-propan-2-ylbenzohydrazide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- 2-hydroxy-N’-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-N’-methylbenzohydrazide
- 2-hydroxy-N’-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-N’-ethylbenzohydrazide
Uniqueness
2-hydroxy-N’-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-N’-propan-2-ylbenzohydrazide is unique due to its specific structural features, such as the presence of a hydroxyl group and a propan-2-yl substituent. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-hydroxy-N'-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-N'-propan-2-ylbenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14(2)24(23-20(27)17-11-7-8-12-19(17)26)13-18-15(3)22-25(21(18)28)16-9-5-4-6-10-16/h4-14,26H,1-3H3,(H,23,27)/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMALBLBAUCSCB-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CN(C(C)C)NC(=O)C2=CC=CC=C2O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\N(C(C)C)NC(=O)C2=CC=CC=C2O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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